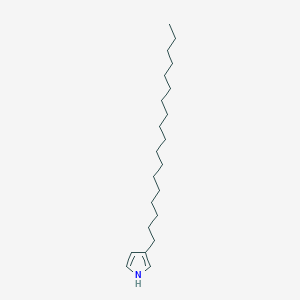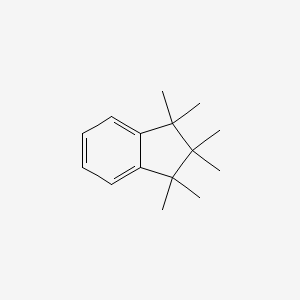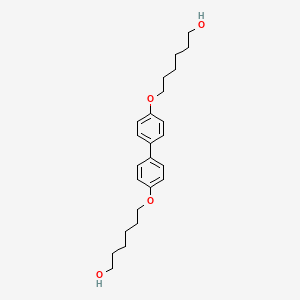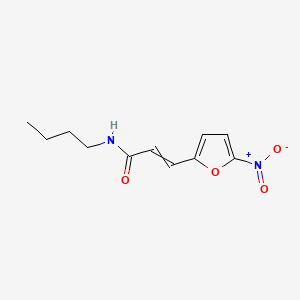
2-Methyldodeca-1,9,11-trien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldodeca-1,9,11-trien-3-one is an organic compound belonging to the class of α,β-unsaturated ketones It is characterized by its unique structure, which includes three conjugated double bonds and a methyl group attached to the dodeca chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldodeca-1,9,11-trien-3-one typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the conjugated triene system. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or recrystallization. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldodeca-1,9,11-trien-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated triene system into saturated or partially saturated compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Methyldodeca-1,9,11-trien-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 2-Methyldodeca-1,9,11-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated triene system allows it to participate in electron transfer reactions, influencing various biochemical processes. It can act as an electrophile, reacting with nucleophiles in biological systems, thereby modulating cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
3,7,11-Trimethyldodeca-1,6,10-trien-3-ol: Similar in structure but contains an alcohol group instead of a ketone.
6,10-Dimethylundeca-3,5,9-trien-2-one: Another α,β-unsaturated ketone with a different chain length and methyl group positions.
Uniqueness
2-Methyldodeca-1,9,11-trien-3-one is unique due to its specific arrangement of double bonds and the presence of a methyl group at the second position.
Propiedades
Número CAS |
92119-27-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
2-methyldodeca-1,9,11-trien-3-one |
InChI |
InChI=1S/C13H20O/c1-4-5-6-7-8-9-10-11-13(14)12(2)3/h4-6H,1-2,7-11H2,3H3 |
Clave InChI |
FICHCQXLBKRMAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)CCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


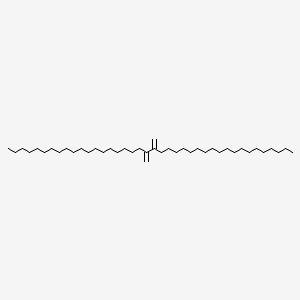


![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
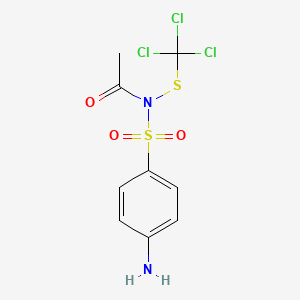
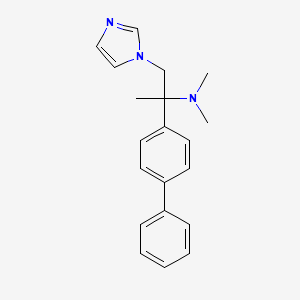
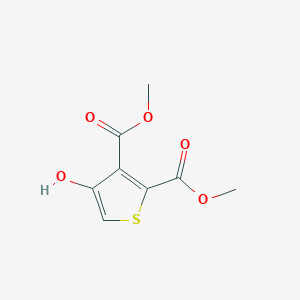
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)
